molecular formula C11H14O2 B1141732 ethyl (2S)-2-phenylpropanoate CAS No. 111170-56-0

ethyl (2S)-2-phenylpropanoate

Cat. No.: B1141732
CAS No.: 111170-56-0
M. Wt: 178.23
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Description

Ethyl (2S)-2-phenylpropanoate: is an organic compound that belongs to the class of esters. It is derived from the esterification of (2S)-2-phenylpropanoic acid with ethanol. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: The most common method for preparing ethyl (2S)-2-phenylpropanoate is through the esterification of (2S)-2-phenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, the compound can be synthesized using continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl (2S)-2-phenylpropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed:

    Oxidation: (2S)-2-phenylpropanoic acid or phenylacetone.

    Reduction: (2S)-2-phenylpropanol.

    Substitution: Various substituted esters or ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a starting material for the synthesis of various pharmaceuticals and fine chemicals.
  • Employed in the study of esterification and hydrolysis reactions.

Biology:

  • Investigated for its potential use in the synthesis of biologically active compounds.
  • Used in the study of enzyme-catalyzed reactions involving esters.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Used as an intermediate in the synthesis of drugs.

Industry:

  • Widely used in the fragrance and flavor industry due to its pleasant aroma.
  • Employed in the production of perfumes, cosmetics, and food flavorings.

Mechanism of Action

Mechanism:

  • The compound exerts its effects primarily through interactions with enzymes and receptors in biological systems.
  • It can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding acid and alcohol.
  • The released acid and alcohol can then participate in various metabolic pathways.

Molecular Targets and Pathways:

  • Targets esterases and other enzymes involved in ester metabolism.
  • Involved in pathways related to the metabolism of aromatic compounds and fatty acids.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but lacks the phenyl group.

    Methyl (2S)-2-phenylpropanoate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl benzoate: Similar ester structure but with a benzoic acid moiety instead of (2S)-2-phenylpropanoic acid.

Uniqueness:

  • This compound is unique due to its specific stereochemistry and the presence of the phenyl group, which imparts distinct chemical and physical properties.
  • Its specific configuration ((2S)-2-phenyl) makes it a valuable compound in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

ethyl (2S)-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVIKZNQWNGIM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Under N2 atmosphere, a solution of ethyl phenylacetate (800.0 g, 4.87 mol) in anhydrous THF (6.4 L) was cooled to −40° C. and a solution of LDA (2.0 M in heptane/THF, ethylbenzene, 2.43 L, 4.86 mol) was added dropwise over 30 min. The reaction mixture was stirred for 1 h, and methyl iodide (968 g, 6.82 mol) was added dropwise over 20 min, followed by the addition of DMPU (320 mL). After 1 h, the reaction mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was poured into water (6.4 L) and extracted with ethyl acetate (3×1.6 L). The combined organic layers were washed with saturated aqueous NH4Cl solution (1.6 L), 1 N HCl (1.6 L), saturated aqueous NaHCO3 solution (1.6 L), and saturated aqueous NaCl solution (1.6 L). The solution was dried over MgSO4 and concentrated in vacuo. The residue was distilled in high vacuo to give 202 (620.0 g, 72%) as a colorless oil. Bp 55-60° C./0.2 Torr (lit. (Shiner, V. J. et al. J. Am. Chem. Soc. 1961, 83, 593-598) by 59-60° C./0.3 Torr). 1H NMR (CDCl3): δ 7.36-7.18 (m, 5 H), 4.11 (m, 2 H), 3.69 (q, 1 H, J=7.1), 1.49 (d, 3 H, J=7.1), 1.19 (t, 3 H, J=7.1). 13C NMR (CDCl3): δ 174.44, 140.73, 128.57, 127.48, 127.04, 60.66, 45.59, 18.66, 14.16.
Quantity
800 g
Type
reactant
Reaction Step One
Name
Quantity
6.4 L
Type
solvent
Reaction Step One
Name
Quantity
2.43 L
Type
reactant
Reaction Step Two
Quantity
968 g
Type
reactant
Reaction Step Three
Name
Quantity
320 mL
Type
reactant
Reaction Step Four
Name
Quantity
6.4 L
Type
solvent
Reaction Step Five
Name
Yield
72%

Synthesis routes and methods II

Procedure details

Dissolve 2-phenylpropionic acid (30 g) in 2B ethanol (100 mL and add anhydrous HCl (10 g). Allow to sit for 48-72 hours, evaporate the solvent in vacuo and purify by distillation to give ethyl 2-phenylpropionate (31 g); bp 100 C at 6 mmm.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Dissolve 2-phenylpropionic acid (30 g) in 2 B ethanol (100 mL and add anhydrous HCl (10 g). Allow to sit for 48-72 hours, evaporate the solvent in vacuo and purify by distillation to give ethyl 2-phenylpropionate (31 g); bp 100 C. at 6 mm.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two

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